Cas no 35301-44-1 (2,2-Dimethylcyclobutan-1-ol)

2,2-Dimethylcyclobutan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2,2-dimethylcyclobutan-1-ol
- 2,2-dimethylcyclobutanol
- EN300-257362
- 35301-44-1
- SY210411
- AS-53869
- MFCD26959233
- SCHEMBL13625216
- AKOS037644512
- P17222
- DB-148665
- AB92707
- CS-0183835
- 2,2-Dimethylcyclobutan-1-ol
-
- MDL: MFCD26959233
- インチ: 1S/C6H12O/c1-6(2)4-3-5(6)7/h5,7H,3-4H2,1-2H3
- InChIKey: XHCDLTIWJSWMHC-UHFFFAOYSA-N
- ほほえんだ: OC1CCC1(C)C
計算された属性
- せいみつぶんしりょう: 100.088815002 g/mol
- どういたいしつりょう: 100.088815002 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 7
- 回転可能化学結合数: 0
- 複雑さ: 76.2
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2
- 疎水性パラメータ計算基準値(XlogP): 1.3
- ぶんしりょう: 100.16
2,2-Dimethylcyclobutan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D586766-100mg |
2,2-dimethylcyclobutan-1-ol |
35301-44-1 | 97% | 100mg |
$240 | 2024-07-21 | |
Enamine | EN300-257362-0.5g |
2,2-dimethylcyclobutan-1-ol |
35301-44-1 | 95% | 0.5g |
$780.0 | 2024-06-18 | |
Enamine | EN300-257362-0.25g |
2,2-dimethylcyclobutan-1-ol |
35301-44-1 | 95% | 0.25g |
$494.0 | 2024-06-18 | |
TRC | D478540-25mg |
2,2-dimethylcyclobutan-1-ol |
35301-44-1 | 25mg |
$ 275.00 | 2022-06-05 | ||
eNovation Chemicals LLC | D586766-250MG |
2,2-dimethylcyclobutan-1-ol |
35301-44-1 | 97% | 250mg |
$365 | 2024-07-21 | |
eNovation Chemicals LLC | D586766-500MG |
2,2-dimethylcyclobutan-1-ol |
35301-44-1 | 97% | 500mg |
$610 | 2024-07-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL100966-5G |
2,2-dimethylcyclobutan-1-ol |
35301-44-1 | 97% | 5g |
¥ 14,691.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL100966-1G |
2,2-dimethylcyclobutan-1-ol |
35301-44-1 | 97% | 1g |
¥ 4,897.00 | 2023-04-13 | |
Chemenu | CM753957-250mg |
2,2-dimethylcyclobutan-1-ol |
35301-44-1 | 95%+ | 250mg |
$356 | 2022-12-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL100966-250MG |
2,2-dimethylcyclobutan-1-ol |
35301-44-1 | 97% | 250MG |
¥ 1,960.00 | 2023-04-13 |
2,2-Dimethylcyclobutan-1-ol 関連文献
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1. Samarium(II)-mediated 4-exo-trig cyclisations of unsaturated aldehydes. A stereoselective approach to functionalised cyclobutanolsDerek Johnston,Catherine F. McCusker,Kenneth Muir,David J. Procter J. Chem. Soc. Perkin Trans. 1 2000 681
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2. Photochemical reactions of aliphatic aldehydes in solutionJ. D. Coyle J. Chem. Soc. B 1971 2254
2,2-Dimethylcyclobutan-1-olに関する追加情報
Comprehensive Overview of 2,2-Dimethylcyclobutan-1-ol (CAS No. 35301-44-1): Properties, Applications, and Industry Insights
2,2-Dimethylcyclobutan-1-ol (CAS No. 35301-44-1) is a cyclic alcohol with a unique molecular structure, featuring a four-membered cyclobutane ring substituted with two methyl groups at the 2-position. This compound has garnered significant attention in organic synthesis, fragrance formulation, and specialty chemical industries due to its stereochemical properties and versatile reactivity. The cyclobutane derivatives class, to which this compound belongs, is increasingly studied for its potential in green chemistry and sustainable material design, aligning with global trends toward eco-friendly alternatives.
One of the most searched questions regarding 2,2-Dimethylcyclobutan-1-ol revolves around its synthesis methods. Researchers often explore catalytic hydrogenation of corresponding ketones or ring-closing metathesis strategies to produce this compound efficiently. Recent advancements in asymmetric catalysis have enabled enantioselective routes, which are critical for pharmaceutical intermediates. The compound’s boiling point (approximately 150–160°C) and solubility in common organic solvents like ethanol and ether make it a practical candidate for lab-scale and industrial applications.
In the fragrance industry, 2,2-Dimethylcyclobutan-1-ol is valued for its woody and slightly camphoraceous odor profile. Perfumers leverage its stability and low volatility to create long-lasting scent compositions. This aligns with the growing consumer demand for niche fragrances and natural-inspired aroma chemicals, a trend dominating cosmetic forums and SEO-driven queries. Additionally, its potential as a flavor enhancer in food-grade applications is under exploration, though regulatory approvals remain a key consideration.
From a material science perspective, this compound’s rigid cyclobutane backbone contributes to the development of high-performance polymers. Its incorporation into polyurethane or epoxy resins can enhance thermal stability—a topic frequently searched in conjunction with advanced polymer additives. Furthermore, studies highlight its role in photo-crosslinking reactions, which are pivotal for UV-curable coatings and adhesives, sectors experiencing rapid growth due to their energy-efficient processing.
Environmental and safety profiles of 2,2-Dimethylcyclobutan-1-ol are another hotspot. While it is not classified as hazardous under major regulatory frameworks, proper handling guidelines emphasize ventilation and personal protective equipment (PPE). Searches for biodegradability data and eco-toxicity studies reflect the industry’s shift toward sustainable chemical practices. Recent publications also investigate its metabolic pathways in microbial systems, addressing concerns about environmental persistence.
The commercial availability of CAS No. 35301-44-1 is another frequently queried aspect. Suppliers typically offer it in research-grade quantities, with purity levels exceeding 98%. Pricing trends correlate with raw material costs for cyclobutane precursors, such as dimethylcyclobutadiene. Procurement strategies often include custom synthesis options for bulk buyers, a service increasingly demanded by startups in the specialty chemicals space.
Future research directions for 2,2-Dimethylcyclobutan-1-ol may focus on its catalytic applications in C–C bond formation or as a ligand in transition-metal complexes. Such innovations could bridge gaps in fine chemical manufacturing, a sector where efficiency and atom economy are paramount. Collaborative efforts between academia and industry continue to uncover novel uses, ensuring this compound remains relevant in evolving chemical landscapes.
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